molecular formula C22H27N5O5 B2739965 N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide CAS No. 900006-24-8

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide

Cat. No.: B2739965
CAS No.: 900006-24-8
M. Wt: 441.488
InChI Key: OKXHQGGHEALFQS-UHFFFAOYSA-N
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Description

N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a synthetic chemical compound of significant interest in advanced chemical and pharmacological research. Its structure incorporates multiple functional groups common in medicinal chemistry, including a morpholine ring, a dimethylamino phenyl group, and a 3-nitrophenyl moiety attached through an ethanediamide (oxalamide) linker. The morpholine ring is a prevalent pharmacophore known for its ability to improve solubility and influence the bioactivity of molecules, often contributing to interactions with enzymatic targets . Similarly, the dimethylamino group can impact the compound's basicity and membrane permeability. The specific arrangement of these groups suggests potential for this compound to be investigated as a protein-binding ligand or a key intermediate in the synthesis of more complex bioactive molecules. Research into similar compounds has demonstrated applications in areas such as the development of new antimicrobial agents, given the ongoing challenge of microbial drug resistance . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to rely on safety data sheets and conduct appropriate risk assessments before use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25(2)18-8-6-16(7-9-18)20(26-10-12-32-13-11-26)15-23-21(28)22(29)24-17-4-3-5-19(14-17)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXHQGGHEALFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine and subsequent coupling with 3-nitrobenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and related molecules, focusing on structural features, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (est.) Solubility (Inferred) Potential Applications
Target Compound : N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide Dimethylamino, morpholine, nitrophenyl, ethanediamide ~480 g/mol Moderate (polar groups vs. nitro) Medicinal chemistry, polymers
3-Chloro-N-phenyl-phthalimide () Chloro, phthalimide, phenyl ~257 g/mol Low (aromatic, nonpolar) Polyimide synthesis
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile () Dimethylamino, dinitrophenyl, nitrile ~280 g/mol Low (nitro groups reduce solubility) Organic electronics, dyes
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol () Dimethylamino, cyclohexenyl, phenol ~275 g/mol Moderate (phenol enhances polarity) Antioxidants, catalysis
Di n-Propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate () Nitrophenyl, dihydropyridine, ester ~430 g/mol Low (ester, nitro groups) Calcium channel modulation

Key Observations:

Structural Complexity: The target compound integrates a morpholine ring, which enhances solubility in polar solvents and may improve blood-brain barrier penetration in drug design . In contrast, 3-chloro-N-phenyl-phthalimide () lacks such polar groups, limiting its solubility but favoring polymer synthesis.

Electronic Effects: The 3-nitrophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize charge-transfer complexes or modulate redox activity. Similar nitro-substituted compounds () are utilized in dyes and electronic materials .

Synthetic Routes: The synthesis of the target compound likely involves amide coupling (e.g., activating the ethanediamide backbone) and N-alkylation to attach the morpholine-ethyl moiety, paralleling methods in (e.g., palladium-catalyzed coupling for nitroaryl systems) . In contrast, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () employs nitrile formation via nucleophilic substitution, highlighting divergent synthetic strategies for nitroaromatic systems .

Biological and Material Relevance: Morpholine-containing compounds (e.g., ) are frequently explored for CNS activity due to their ability to cross lipid membranes . The 3-nitrophenyl moiety, as seen in dihydropyridine analogs (), is associated with calcium channel modulation, hinting at possible cardiovascular applications for the target compound .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethylamino group, a morpholino group, and an oxalamide linkage. Its IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)ethanediamide. The molecular formula is C24H32N4O3C_{24}H_{32}N_{4}O_{3}, and it has a molecular weight of approximately 416.54 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. It has been investigated for its ability to induce apoptosis in tumor cells, potentially through the modulation of signaling pathways associated with cell survival and death.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could make it a candidate for treating inflammatory diseases.
  • Neuropharmacological Effects : Given the presence of the dimethylamino group, there is interest in its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine transporters .

Case Studies

  • Anticancer Studies : In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results demonstrated that administration significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuropharmacologicalModulates neurotransmitter transport

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